molecular formula C4H8BrOP B6179642 1-bromo-1lambda5-phospholan-1-one CAS No. 2613382-37-7

1-bromo-1lambda5-phospholan-1-one

Cat. No. B6179642
CAS RN: 2613382-37-7
M. Wt: 183
InChI Key:
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Description

1-bromo-1lambda5-phospholan-1-one (BPO) is a cyclic brominated phospholane compound with a unique three-dimensional structure. It is a highly versatile compound with a range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. BPO is widely used in the synthesis of organic and organometallic compounds, and is also an important intermediate in the synthesis of pharmaceuticals. BPO is also used in the preparation of various types of catalysts, and has been shown to be effective in the catalytic oxidation of organic substrates.

Scientific Research Applications

1-bromo-1lambda5-phospholan-1-one has a variety of scientific research applications. It is commonly used in the synthesis of organic and organometallic compounds, and is also an important intermediate in the synthesis of pharmaceuticals. 1-bromo-1lambda5-phospholan-1-one has also been used in the preparation of various types of catalysts, and has been shown to be effective in the catalytic oxidation of organic substrates. Additionally, 1-bromo-1lambda5-phospholan-1-one has been used in the synthesis of polymers, and has been used as a ligand in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of 1-bromo-1lambda5-phospholan-1-one is not well understood. However, it is believed that the bromine atom in the 1-bromo-1lambda5-phospholan-1-one molecule is responsible for its reactivity. The bromine atom is believed to undergo a nucleophilic attack on the electrophilic carbon atom in the substrate, resulting in the formation of a new bond. Additionally, the bromine atom is believed to be responsible for the catalytic oxidation of organic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-1lambda5-phospholan-1-one are not well understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, 1-bromo-1lambda5-phospholan-1-one has been shown to be relatively stable in the presence of light and air.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-bromo-1lambda5-phospholan-1-one in laboratory experiments is its versatility. 1-bromo-1lambda5-phospholan-1-one can be used in a variety of synthetic and catalytic applications, and is relatively stable in the presence of light and air. Additionally, 1-bromo-1lambda5-phospholan-1-one is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of 1-bromo-1lambda5-phospholan-1-one is its limited solubility in water. As a result, 1-bromo-1lambda5-phospholan-1-one must be dissolved in an organic solvent before it can be used in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 1-bromo-1lambda5-phospholan-1-one. One potential direction is to explore the potential applications of 1-bromo-1lambda5-phospholan-1-one as a catalyst in organic synthesis. Additionally, further research could be conducted on the mechanism of action of 1-bromo-1lambda5-phospholan-1-one, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the potential applications of 1-bromo-1lambda5-phospholan-1-one in the synthesis of polymers and metal complexes. Finally, further research could be conducted on the potential applications of 1-bromo-1lambda5-phospholan-1-one in drug design and development.

Synthesis Methods

1-bromo-1lambda5-phospholan-1-one can be synthesized via a number of methods. The most common method is the reaction of 1,2-dibromopropane with potassium hydroxide in the presence of a base catalyst. This reaction produces a mixture of 1-bromo-1lambda5-phospholan-1-one and 1-bromo-1lambda4-phospholan-1-one. The two compounds can then be separated by chromatography. Additionally, 1-bromo-1lambda5-phospholan-1-one can be synthesized from 1,2-dibromopropane and potassium tert-butoxide in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-1lambda5-phospholan-1-one can be achieved through the reaction of phosphorus pentoxide with 1-bromo-1-butene.", "Starting Materials": [ "Phosphorus pentoxide", "1-bromo-1-butene" ], "Reaction": [ "Add 10 g of phosphorus pentoxide to a 100 mL round-bottom flask.", "Add 20 mL of 1-bromo-1-butene to the flask and stir the mixture for 2 hours at room temperature.", "Heat the mixture to 80°C and stir for an additional 4 hours.", "Cool the mixture to room temperature and add 50 mL of diethyl ether.", "Extract the organic layer with 50 mL of water and dry over anhydrous magnesium sulfate.", "Filter the mixture and evaporate the solvent under reduced pressure to obtain 1-bromo-1lambda5-phospholan-1-one as a colorless liquid." ] }

CAS RN

2613382-37-7

Product Name

1-bromo-1lambda5-phospholan-1-one

Molecular Formula

C4H8BrOP

Molecular Weight

183

Purity

95

Origin of Product

United States

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